"Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" fundamental properties
"Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" fundamental properties
An In-depth Technical Guide to the Fundamental Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, a high-performance organic molecule widely known by its industrial designations, Fluorescent Brightener 367 (FBA 367) or KCB.[1][2][3][4] We will delve into the structure-property relationships that are foundational to its primary role as an optical brightener and explore its potential in advanced material science applications.
Core Molecular Structure and Physicochemical Profile
The compound's efficacy is fundamentally derived from its unique and robust molecular architecture. It features a central naphthalene core, a polycyclic aromatic hydrocarbon, which is symmetrically substituted at the 1 and 4 positions with two benzoxazole moieties.[1] This arrangement creates a rigid, planar, and highly conjugated π-electron system, which is the chromophore responsible for its distinct photophysical behavior.[1][5]
The key physicochemical properties are summarized below, providing a baseline for its behavior in various matrices.
| Property | Value | Source(s) |
| CAS Number | 5089-22-5 | [4] |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [4] |
| Molecular Weight | 362.39 g/mol | [6] |
| Appearance | Yellow to green crystalline powder | [3][4][7] |
| Melting Point | 210-212 °C | [2][4][7] |
| Boiling Point | 521.9 °C at 760 mmHg | [4] |
| Density | ~1.32 g/cm³ | [4] |
| Water Solubility | Insoluble | [4][7][8] |
| Organic Solubility | Soluble in acetone, chloroform, toluene, DMSO | [9][10] |
| Max. UV Absorption (λ_max) | 370 nm | [7][10] |
| Max. Fluorescence Emission | 437 nm | [3][10] |
Synthesis and Purification Protocol
The synthesis of 2,2'-(1,4-naphthalenediyl)bis(benzoxazole) is typically achieved via a condensation reaction between naphthalene-1,4-dicarboxylic acid and 2-aminophenol. The following protocol describes a microwave-assisted method known for its efficiency and high yield.[8][11]
Experimental Protocol: Microwave-Assisted Synthesis
-
Rationale: This protocol leverages microwave energy to rapidly achieve the high temperatures and pressures required for the double condensation and cyclization, significantly reducing reaction times compared to conventional heating. N-methylpyrrolidone (NMP) is chosen as the solvent for its high boiling point and ability to dissolve the reactants. Titanium tetrabutoxide serves as an effective catalyst for the condensation.[8][11]
-
Step 1: Reactant Suspension
-
In a pressure-resistant glass microwave vessel equipped with a stir bar, suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol, 0.71 g) and o-aminophenol (7.4 mmol, 0.81 g) in N-methylpyrrolidone (2.4 g).[11]
-
Stir the mixture to form a homogeneous suspension.
-
-
Step 2: Catalyst Addition & Sealing
-
Add titanium tetrabutoxide (169 µL) to the suspension.[11]
-
Securely seal the vessel to be pressure-tight. This is critical for reaching the necessary reaction temperature and pressure.
-
-
Step 3: Microwave Irradiation
-
Step 4: Crystallization and Isolation
-
Following irradiation, cool the reaction mixture to room temperature over approximately 10 minutes. The product will crystallize out of the solution as yellowish needles.[11]
-
Filter the crude product using a Büchner funnel.
-
-
Step 5: Purification
-
Wash the collected crystals thoroughly with ethanol to remove residual NMP and unreacted o-aminophenol.[11]
-
To remove any unreacted naphthalene-1,4-dicarboxylic acid, stir the crystals in an alcoholic sodium hydroxide solution. This converts the acidic impurity into a soluble salt, allowing it to be extracted.[11]
-
Filter the purified product, wash again with ethanol, and dry under vacuum. The final product should be obtained with >99.5% purity.[11]
-
Photophysical Properties: The Mechanism of Brightening
The primary application of KCB as an optical brightener is a direct consequence of its photophysical properties. Organic materials like polymers and textiles often have a natural yellow hue due to their absorption of blue light.[12] KCB counteracts this effect through fluorescence.
The molecule absorbs high-energy photons in the invisible near-UV spectrum (λ_max ≈ 370 nm) and re-emits this energy as lower-energy photons in the blue-violet region of the visible spectrum (λ_em ≈ 437 nm).[7][10][12][13] This emitted blue light compensates for the "blue defect" of the substrate, resulting in the material appearing whiter and brighter to the human eye.[12][14][15]
Key Applications and Structure-Property Insights
The utility of KCB is dictated by how its molecular properties align with the demands of industrial processes and final product performance.
A. Optical Brightening in Polymers and Fibers
KCB is a premier choice for whitening plastics such as PE, PP, PVC, PS, ABS, and EVA, as well as synthetic fibers.[3][7][11]
-
Causality of Performance:
-
High Thermal Stability: The rigid, aromatic structure imparts excellent thermal stability, with a melting point over 210°C.[2][4] This is a crucial self-validating feature, as it allows the brightener to be compounded with polymers during high-temperature melt processing (e.g., injection molding, extrusion) without significant degradation.[5][17]
-
Chemical Inertness: The molecule is chemically stable and does not react with other common plastic additives like foaming or cross-linking agents.[3][7]
-
Excellent Compatibility: Its non-polar, hydrophobic nature ensures good compatibility and dispersion in a wide range of polymer matrices, preventing issues like exudation (leaching).[2][7]
-
B. Potential in Organic Electronics
While its primary market is in optical brightening, the fundamental properties of KCB make it a candidate for research in organic electronics, particularly as an emitter in Organic Light-Emitting Diodes (OLEDs).
-
Structure-Property Logic:
-
Blue Emission: Its native fluorescence in the blue region of the spectrum is highly sought after for display and lighting applications.[3][10]
-
High Fluorescence Efficiency: A high quantum yield is a prerequisite for efficient light generation in OLEDs.
-
Good Thermal Stability: The thermal robustness is advantageous for the vacuum deposition process used in OLED fabrication and contributes to the operational lifetime of the device.[1]
-
C. Other Research Applications
The broader benzoxazole class of compounds is actively researched for various biological activities, including anticancer and antimicrobial properties.[18] While KCB itself is primarily used as a biocide in materials like plastics and textiles, its core structure could serve as a scaffold for the development of new bioactive molecules.[18]
Analytical Characterization Protocol
Ensuring the purity of KCB is essential for consistent performance. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for its analysis.[19]
Protocol: Purity Analysis by RP-HPLC
-
Objective: To separate and quantify Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- from potential impurities. The system's ability to provide a sharp, well-resolved peak for the main component serves as its own validation.
-
Step 1: System and Column
-
HPLC System: A standard system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1 or equivalent).[19]
-
-
Step 2: Mobile Phase Preparation
-
Prepare a mobile phase consisting of Acetonitrile (MeCN) and Water.[19] A typical starting point would be an isocratic mixture of 80:20 (MeCN:Water).
-
Add a small amount of acid (e.g., 0.1% phosphoric acid or, for MS-compatibility, 0.1% formic acid) to sharpen the peak shape.[19]
-
Degas the mobile phase thoroughly before use.
-
-
Step 3: Sample Preparation
-
Accurately weigh a small amount of the KCB sample.
-
Dissolve the sample in a suitable solvent in which it is fully soluble, such as chloroform or THF, to a known concentration (e.g., 1 mg/mL).
-
-
Step 4: Analysis
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to monitor at the absorption maximum, 370 nm.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram. The purity can be calculated based on the area percentage of the main peak.
-
References
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Pure Polymers. (n.d.). Optical Brightener Masterbatch. Pure Polymers 2.0. Retrieved from [Link]
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iChemical. (2025). The Science of Brightness: How OB-1 Enhances Polymers and Fibers. iChemical. Retrieved from [Link]
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Partners in Chemicals. (2022). Optical Brighteners, what are they?. Partinchem. Retrieved from [Link]
- Google Patents. (n.d.). US3709896A - 1,4-bis-(benzoxazolyl-(2'))-naphthalene derivatives. Google Patents.
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Ishida, H., et al. (n.d.). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Retrieved from [Link]
- Google Patents. (n.d.). US7265170B2 - Polycarbonate or polyester carbonate containing optical brighteners. Google Patents.
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MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. Retrieved from [Link]
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BioCrick. (n.d.). 1,4-Bis(2-benzoxazolyl)naphthalene | CAS:5089-22-5. BioCrick. Retrieved from [Link]
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iChemical. (2025). High-Performance Fluorescent Brightener 367. iChemical. Retrieved from [Link]
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Ecochem. (n.d.). Optical Brightener KCB. Ecochem. Retrieved from [Link]
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Shandong Grand Chemical Co., Ltd. (n.d.). Optical brightener KCB. Shandong Grand Chemical Co., Ltd. Retrieved from [Link]
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lookchem. (n.d.). Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. lookchem. Retrieved from [Link]
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Industrial Chemicals. (2023). Fluorescent Brightener 71 and related chemicals - Evaluation statement. Australian Government Department of Health and Aged Care. Retrieved from [Link]
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MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. Retrieved from [Link]
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Taojiayue. (n.d.). Optical Brightener Hostalux KCB, 5089-22-5 Mfg. Taojiayue. Retrieved from [Link]
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SIELC Technologies. (2018). Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. SIELC Technologies. Retrieved from [Link]
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Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]
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ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Retrieved from [Link]
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slideshare.net. (n.d.). Optical brightener kcb hostalux kcb cas 5089-22-5 baoxu chemical tds additivesforpolymer. slideshare.net. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption and emission spectrum of naphthalene, 1b, 2b, and 3b. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Fluorescent brightener 367. PubChem. Retrieved from [Link]
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MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Retrieved from [Link]
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Chemsavers. (n.d.). 1,4-Bis(2-benzoxazolyl)naphthalene, 98+ Percent, 100g. Chemsavers. Retrieved from [Link]
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